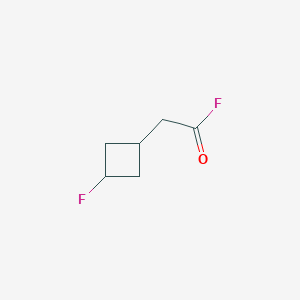

2-(3-Fluorocyclobutyl)acetyl fluoride

Description

2-(3-Fluorocyclobutyl)acetyl fluoride is a fluorinated acyl halide characterized by a cyclobutane ring substituted with a fluorine atom at the 3-position, attached to an acetyl fluoride moiety. Its molecular formula is C₆H₇F₂O, with a molecular weight of 134.12 g/mol (calculated based on structural analogs). This compound combines the reactivity of the acyl fluoride group (–COF) with the steric and electronic effects of the fluorocyclobutyl substituent.

Properties

Molecular Formula |

C6H8F2O |

|---|---|

Molecular Weight |

134.12 g/mol |

IUPAC Name |

2-(3-fluorocyclobutyl)acetyl fluoride |

InChI |

InChI=1S/C6H8F2O/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3H2 |

InChI Key |

IIZGMQXJLMAFRH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1F)CC(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorocyclobutyl)acetyl fluoride can be achieved through several methods. One common approach involves the fluorination of cyclobutyl derivatives. For instance, the electrochemical fluorination process can be employed, where a cyclobutyl precursor is subjected to electrochemical conditions in the presence of a fluorine source . This method allows for selective fluorination under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrochemical fluorination processes. These processes typically utilize anhydrous hydrogen fluoride (AHF) as the fluorine source and nickel electrodes to achieve high yields of the desired product . The scalability and efficiency of this method make it suitable for industrial applications.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The acetyl fluoride group enables classic nucleophilic acyl substitution (NAS) reactions. The fluoride leaving group is displaced by nucleophiles, forming derivatives such as esters, amides, or thioesters.

Mechanistic Insight :

The fluorine atom at the cyclobutyl ring increases electrophilicity at the carbonyl carbon via inductive effects, accelerating NAS rates compared to non-fluorinated analogs . Steric hindrance from the cyclobutane ring moderates reactivity with bulky nucleophiles .

Fluorine-Specific Reactivity

The C–F bond in the cyclobutyl ring participates in distinct transformations:

β-Elimination

Under basic conditions, β-elimination generates α,β-unsaturated ketones:

This reaction is favored in polar aprotic solvents (e.g., DMF) at 80°C .

Radical Fluorine Transfer

In photoredox catalysis, the C–F bond undergoes homolytic cleavage, enabling fluorination of alkenes or arenes :

Cyclization Reactions

The strained cyclobutane ring facilitates intramolecular reactions:

Key Observation :

The fluorocyclobutyl group enhances dienophile reactivity in Diels-Alder reactions due to electron-deficient character .

Metabolic and Enzymatic Interactions

In biological systems, the compound undergoes enzyme-mediated transformations:

Hydrolysis by Thioesterases

FlK, a fluoroacetyl-CoA-specific thioesterase from Streptomyces cattleya, cleaves the acyl fluoride bond with a of :

Cytochrome P450 Oxidation

Hepatic CYP450 enzymes oxidize the cyclobutane ring, forming epoxides that rearrange to diketones . This pathway is critical for detoxification but generates reactive intermediates.

Scientific Research Applications

Pharmaceutical Development

The unique structural features of 2-(3-Fluorocyclobutyl)acetyl fluoride position it as a promising candidate for drug discovery. The fluorinated cyclobutane ring may impart distinct pharmacological properties compared to non-fluorinated analogs.

- Lead Compound : Its potential to act as a lead compound in the development of new pharmaceuticals is noteworthy. Compounds with similar structures have been investigated for their biological activities, suggesting that this compound could exhibit favorable interactions with biological targets.

- Synthesis of Bioactive Molecules : The compound can serve as a synthetic intermediate in the preparation of bioactive molecules, particularly those targeting specific receptors or enzymes involved in disease processes. The presence of the fluorine atom may enhance metabolic stability and bioavailability.

Synthetic Methodologies

This compound can be utilized in various synthetic strategies due to its reactive functional groups:

Biological Interactions and Toxicology

Although detailed studies specifically on this compound are scarce, insights can be drawn from related compounds:

- Potential Biological Activity : Compounds with structural similarities often exhibit significant biological activity, including antimicrobial and anticancer properties. Investigating these interactions could reveal the therapeutic potential of this compound.

- Safety and Toxicological Assessments : As with any new chemical entity, comprehensive toxicological evaluations are necessary to assess safety profiles before clinical applications. Studies on similar fluorinated compounds indicate that while fluorination can enhance efficacy, it may also introduce unique toxicity profiles that need careful consideration.

Mechanism of Action

The mechanism of action of 2-(3-Fluorocyclobutyl)acetyl fluoride involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(3-Fluorocyclobutyl)acetyl fluoride with structurally related compounds:

*Calculated values based on atomic weights.

Key Observations:

- Electronic Effects : The electron-withdrawing fluorine on the cyclobutane ring may stabilize the carbonyl group, increasing electrophilicity at the carbonyl carbon.

- Ring Strain : Cyclobutane’s angle strain (~10–15 kcal/mol) could promote ring-opening reactions or stabilize transition states in certain reactions .

Reactivity and Stability

- Comparison with Acetyl Fluoride :

Acetyl fluoride (C₂H₃FO) is highly reactive due to the strong electron-withdrawing nature of the fluorine atom, making it a potent acylating agent. In contrast, this compound’s bulky substituent may reduce its reactivity in sterically demanding environments . - Comparison with Cyclopropane Analogs :

Cyclopropylacetyl fluoride (C₅H₇FO) shares ring-strain-driven reactivity but lacks the additional fluorine substituent. The fluorocyclobutyl derivative may exhibit greater metabolic stability due to reduced ring strain compared to cyclopropane. - Comparison with Chloride Derivatives : Acyl chlorides (e.g., 2-fluorocyclohexylacetyl chloride) are generally less reactive than acyl fluorides due to weaker electronegativity of chlorine versus fluorine. However, chlorides are more commonly used industrially due to lower cost.

Biological Activity

2-(3-Fluorocyclobutyl)acetyl fluoride is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the fluorine atom in the cyclobutyl ring enhances the compound's lipophilicity and metabolic stability, which can significantly affect its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorinated cyclobutyl moiety may facilitate binding to enzymes or receptors involved in metabolic pathways, thereby influencing cellular functions.

Structure-Activity Relationships (SAR)

Understanding how modifications to the structure of this compound affect its biological activity is crucial. Research indicates that:

- Fluorination increases hydrophobicity, enhancing membrane permeability and bioavailability.

- Cyclobutyl group contributes to conformational rigidity, which can improve binding affinity to target proteins.

Table 1: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased lipophilicity and metabolic stability |

| Cyclobutyl Rigidity | Enhanced binding affinity to target proteins |

Case Studies

Several studies have explored the biological effects of similar fluorinated compounds, providing insights into the potential applications of this compound.

- Anti-Cancer Activity : A study highlighted the use of fluorinated compounds in targeting cancerous cells through enhanced selectivity for tumor markers. The structural similarity between this compound and these compounds suggests potential anti-cancer properties through similar mechanisms .

- Neurological Implications : Research on fluorinated analogs has shown promising results in treating neurological disorders by modulating receptor activity. This indicates that this compound might also exhibit neuroprotective effects .

Research Findings

Recent findings indicate that compounds similar to this compound demonstrate significant biological activities in vitro and in vivo. For instance:

- In vitro Studies : Compounds with similar structures have shown inhibition of key enzymes involved in metabolic pathways, suggesting that this compound may also act as an enzyme inhibitor .

- In vivo Studies : Animal models treated with fluorinated compounds have exhibited reduced tumor growth rates and improved survival rates, which may be extrapolated to predict the efficacy of this compound .

Q & A

Q. What are the recommended synthetic routes for 2-(3-Fluorocyclobutyl)acetyl fluoride, and what challenges arise during its preparation?

Methodological Answer: Synthesis typically involves fluorocyclobutane precursors (e.g., 3-fluorocyclobutanol) subjected to acylation with fluorinating agents like cyanuric fluoride or HF-pyridine complexes. Key challenges include:

- Ring strain : The cyclobutyl group’s inherent strain may lead to unintended ring-opening side reactions. Use low-temperature conditions (-20°C to 0°C) to minimize decomposition .

- Moisture sensitivity : Acyl fluorides hydrolyze readily; reactions should be conducted under anhydrous conditions with inert gas (N₂/Ar) purging .

- Fluorination selectivity : Ensure regioselective fluorination by optimizing stoichiometry and reaction time. Monitor progress via ¹⁹F NMR to confirm product identity .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹⁹F NMR : Confirm fluorocyclobutyl ring integrity (e.g., coupling constants for axial/equatorial fluorine) and acyl fluoride resonance (~δ 160-170 ppm for ¹⁹F) .

- FT-IR : Detect characteristic C=O stretching (~1840 cm⁻¹) and C-F vibrations (1100-1200 cm⁻¹) .

- Mass spectrometry (EI/ESI) : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish from impurities .

- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition above 50°C suggests storage at ≤-20°C .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage : Use airtight, corrosion-resistant containers (e.g., PTFE-lined) under inert gas. Store at -20°C in a ventilated, fireproof cabinet .

- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Use fume hoods to avoid inhalation of volatile fluoride byproducts .

- Spill management : Neutralize with dry sodium bicarbonate or calcium oxide; avoid water due to exothermic hydrolysis .

Advanced Research Questions

Q. How does the fluorocyclobutyl moiety influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer: The fluorocyclobutyl group introduces steric hindrance and electron-withdrawing effects, altering reactivity:

- Steric effects : Reduced accessibility to the acyl fluoride’s electrophilic carbon slows reactions with bulky nucleophiles (e.g., tert-butoxide). Use kinetic studies (e.g., stopped-flow NMR) to quantify rate constants .

- Electronic effects : Fluorine’s inductive effect enhances electrophilicity, favoring reactions with weak nucleophiles (e.g., amines). Compare reactivity with non-fluorinated analogs via Hammett plots .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state geometries and charge distribution to rationalize observed selectivity .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

Methodological Answer:

- Controlled variable analysis : Systematically vary catalysts (e.g., Pd vs. Ni), solvents (polar aprotic vs. ethereal), and temperatures. Use design-of-experiments (DoE) to identify dominant factors .

- In-situ monitoring : Employ ReactIR or online NMR to detect intermediates (e.g., acyl-metal complexes) that may explain yield discrepancies .

- Side-reaction profiling : Conduct GC-MS or LC-MS to identify byproducts (e.g., fluorocyclobutane derivatives) arising from competing decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.